![molecular formula C12H11ClN2O2 B5813388 N-(3-chloro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5813388.png)
N-(3-chloro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to N-(3-chloro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide, involves various chemical routes and methodologies. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides demonstrates the potential approaches to synthesizing complex isoxazole compounds, including the target compound (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including this compound, can be characterized using techniques like X-ray crystallography, as demonstrated in the synthesis and characterization of related compounds (Kettmann & Svetlik, 2003). These analyses provide valuable insights into the compound's molecular geometry and electronic structure.
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, contributing to their rich chemical behavior. The synthesis and reactivity of such compounds are closely related to their unique molecular structure, allowing for a diverse range of chemical transformations and applications (Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and boiling point, are critical for understanding their behavior in various solvents and conditions. Studies involving vibrational spectroscopy and other analytical techniques provide detailed insights into these properties, as seen in the analysis of similar compounds (Shahidha et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
This interaction could involve binding to the target, inhibiting its activity, or altering its structure .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets could lead to a range of effects at the molecular and cellular level, potentially influencing cell function, signaling pathways, or gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-chloro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-3-4-9(6-10(7)13)14-12(16)11-5-8(2)17-15-11/h3-6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFZWHFSNQSOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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